Phenylephrine Hydrochloride

Beschreibung

Historical Context of Phenylephrine (B352888) Hydrochloride Research

The action of phenylephrine, also known as neo-synephrine, was initially described in literature in the 1930s nih.govdrugbank.com. The compound was patented in 1933 and subsequently introduced into medical use in 1938 wikipedia.orgijpsjournal.comacs.org. Early research focused on its sympathomimetic properties, recognizing its ability to induce local vasoconstriction, dilate pupils, and increase blood pressure nih.govdrugbank.comijpsjournal.com. It received initial FDA approval in 1939 nih.govdrugbank.com.

Historically, phenylephrine hydrochloride has been studied for various applications, including its use as a nasal decongestant, a vasopressor for hypotension, and a mydriatic agent in ophthalmology patsnap.comnih.gov. Research findings from the 1960s and 1970s, though later re-examined, contributed to its initial recognition as an effective ingredient in over-the-counter (OTC) decongestants acs.org.

Evolution of Research Perspectives on this compound

The understanding of phenylephrine's mechanism of action has evolved significantly over time. It is now well-established that phenylephrine functions as a potent, direct-acting alpha-adrenergic agonist with minimal to no beta-adrenergic activity nih.govuptodateonline.ir. Research has elucidated that its binding to alpha-1 adrenergic receptors, particularly on the smooth muscles of blood vessels, activates the Gq protein and phospholipase C pathway. This cascade leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), culminating in the release of intracellular calcium ions and subsequent smooth muscle contraction and vasoconstriction patsnap.com.

A notable evolution in research perspectives has been the ongoing debate regarding the oral bioavailability and efficacy of phenylephrine as a nasal decongestant. While early studies suggested efficacy, particularly in the 1970s, more recent and rigorous academic investigations have questioned its effectiveness when administered orally, often finding it to be no more effective than a placebo wikipedia.orgacs.orgyale.eduaacp.orgresearchgate.netnih.gov. This shift has spurred renewed research into its pharmacokinetics, particularly its extensive first-pass metabolism in the liver, which significantly reduces its systemic bioavailability after oral administration patsnap.comaacp.orgnih.gov.

Current Research Landscape and Emerging Themes for this compound

The current research landscape for this compound is characterized by a multi-faceted approach, moving beyond its traditional applications to explore deeper pharmacological insights and novel analytical methodologies.

Pharmacokinetic and Bioavailability Studies: A significant focus remains on understanding the pharmacokinetics of phenylephrine, especially in its oral formulations. Studies continue to investigate factors influencing its absorption, metabolism, and excretion. For instance, research has explored the effects of different salt forms (e.g., hydrochloride vs. tannate) and co-administration with other compounds like acetaminophen (B1664979) on phenylephrine's pharmacokinetics nih.gov. Data indicates that phenylephrine is rapidly absorbed, with maximum plasma concentrations reached within 0.33 to 0.5 hours after oral administration, although systemic exposure increases disproportionately with higher doses consensus.app.

Mechanism of Action Elucidation: Researchers are further refining the understanding of phenylephrine's specific interactions with alpha-1 adrenoceptors and the downstream signaling pathways patsnap.com. This includes investigations into its impact on systemic vascular resistance, blood pressure, and heart rate, particularly in critical care settings where intravenous phenylephrine is used as a vasopressor nih.govfda.govuptodateonline.ir.

Analytical Method Development: Academic research is actively developing and validating new analytical methods for the precise determination of this compound in various matrices, including pure forms and pharmaceutical formulations. These methods include spectrophotometric techniques, often involving ion-pair reactions or coupling reactions, and microextraction methods like dispersive liquid-liquid microextraction (DLLME) rjptonline.orgresearchgate.netresearchgate.net. These advancements are crucial for quality control, drug development, and forensic analysis.

| Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Correlation Coefficient (R²) | Wavelength (nm) |

| Direct Extraction (with Alizarin Yellow) rjptonline.orgresearchgate.net | 0.34 µg/mL | 1.12 µg/mL | 0.997 | 430 |

| Dispersive Liquid-Liquid Microextraction (DLLME) rjptonline.orgresearchgate.net | 0.094 µg/mL | 0.31 µg/mL | 0.996 | UV-Vis Spectrophotometer |

Re-evaluation of Efficacy: Given the recent unanimous consensus from a U.S. Food and Drug Administration (FDA) advisory committee in September 2023 that orally administered phenylephrine is ineffective as a nasal decongestant, academic research is increasingly focused on the implications of this finding wikipedia.orgacs.orgyale.eduresearchgate.netnih.govbmj.com. This includes examining why the drug was initially approved based on older data and exploring the pharmacological basis for its lack of oral efficacy, such as its high first-pass metabolism acs.orgaacp.orgbmj.com. Studies have shown that oral phenylephrine is not significantly more effective than a placebo in alleviating nasal congestion in adults, as measured by nasal airway resistance (NAR) researchgate.netnih.gov.

Significance of this compound in Contemporary Pharmaceutical Science Research

This compound continues to be a compound of considerable significance in contemporary pharmaceutical science research for several reasons:

Model Alpha-1 Adrenergic Agonist: It serves as a crucial model compound for studying alpha-1 adrenergic receptor pharmacology. Research on phenylephrine contributes to a broader understanding of vasoconstriction, blood pressure regulation, and the sympathetic nervous system patsnap.comnih.govfda.gov. This makes it valuable for investigating new therapeutic targets or understanding the off-target effects of other drugs that interact with adrenergic receptors.

Pharmacokinetic Challenges and Drug Development: The challenges associated with phenylephrine's oral bioavailability highlight important principles in drug formulation and delivery. Research into overcoming these limitations, or understanding the reasons behind them, provides valuable lessons for the development of new drugs with similar pharmacokinetic profiles nih.gov.

Regulatory Science and Drug Efficacy: The ongoing re-evaluation of oral phenylephrine's efficacy by regulatory bodies like the FDA underscores the dynamic nature of pharmaceutical science and the continuous need for rigorous, evidence-based assessment of established drugs wikipedia.orgacs.orgyale.edubmj.com. This has spurred academic research into the historical data, the evolution of regulatory standards, and methodologies for reassessing drug effectiveness acs.orgaacp.orgpharmacist.com.

Analytical Chemistry and Quality Control: The need for accurate and sensitive analytical methods for this compound in various pharmaceutical preparations underscores its importance in analytical chemistry research rjptonline.orgresearchgate.netresearchgate.net. These methods are critical for ensuring drug quality, purity, and stability, as well as for forensic analysis in cases of misuse or contamination ijmtlm.org.

Comparative Pharmacology: Phenylephrine's comparison with other decongestants, such as pseudoephedrine, and its role as a safer alternative in terms of abuse potential, continues to be a research area, although its efficacy as an oral decongestant remains under scrutiny wikipedia.orgijmtlm.org. Research findings often compare its effectiveness and mechanisms with other sympathomimetics uptodateonline.irresearchgate.net.

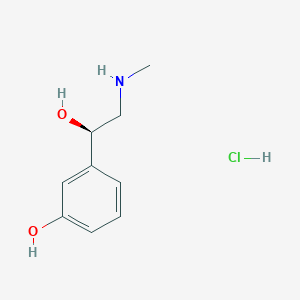

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2.ClH/c1-10-6-9(12)7-3-2-4-8(11)5-7;/h2-5,9-12H,6H2,1H3;1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCYSGIYOVXAGKQ-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC(=CC=C1)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC[C@@H](C1=CC(=CC=C1)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2.ClH, C9H14ClNO2 | |

| Record name | PHENYLEPHRINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20894 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

59-42-7 (Parent) | |

| Record name | Phenylephrine hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3021142 | |

| Record name | (-)-Phenylephrine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phenylephrine hydrochloride is an odorless white microcrystalline powder. Bitter taste. pH (1% aqueous solution) about 5. (NTP, 1992) | |

| Record name | PHENYLEPHRINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20894 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992) | |

| Record name | PHENYLEPHRINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20894 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

61-76-7 | |

| Record name | PHENYLEPHRINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20894 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (-)-Phenylephrine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61-76-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylephrine hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHENYLEPHRINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757273 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (-)-Phenylephrine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenylephrine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.471 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLEPHRINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04JA59TNSJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

284 to 293 °F (NTP, 1992) | |

| Record name | PHENYLEPHRINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20894 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Molecular and Cellular Pharmacology of Phenylephrine Hydrochloride

Receptor Binding and Activation Kinetics of Phenylephrine (B352888) Hydrochloride

Phenylephrine hydrochloride functions as a direct-acting sympathomimetic, mimicking the action of endogenous catecholamines like norepinephrine (B1679862) by binding to and activating adrenergic receptors medicaldialogues.inpatsnap.com.

Phenylephrine primarily exerts its effects by activating α1 adrenergic receptors patsnap.comconsensus.appnih.gov. This activation leads to the contraction of smooth muscles in blood vessels, resulting in vasoconstriction and an increase in blood pressure patsnap.comconsensus.appdrugs.com. It is considered a full agonist of the α1-adrenergic receptor in most assessed tissues wikipedia.org. In the heart, phenylephrine stimulates the Na+/H+ exchanger, contributing to its positive inotropic effect, which enhances cardiac contractility by increasing intracellular alkalinization and sodium levels consensus.app. Additionally, it promotes glycogenolysis and gluconeogenesis in the liver consensus.app.

This compound demonstrates selectivity as an α1-adrenoceptor agonist rndsystems.comtocris.commedchemexpress.com. The α1-adrenergic receptor itself has three main subtypes: α1A, α1B, and α1D drugbank.com. Studies have shown that phenylephrine mediates contractions in various blood vessels, such as the rat thoracic aorta, mesenteric artery, and pulmonary artery, partly via the α1D-subtype of adrenoceptor nih.gov. In fetal cerebral arteries, α1B-AR and α1D-AR subtypes play a key role in contractile responses nih.gov.

This compound exhibits minimal to no beta-adrenergic receptor agonist activity nih.govwikipedia.orgstatpearls.comnih.gov. It has weak, minimal, or no agonist activity at α2-adrenergic receptors or β-adrenergic receptors wikipedia.org. While generally regarded as a "pure" α1-agonist, some research suggests that phenylephrine can evoke transient β2-vasodilator activity in the human forearm when its predominant α-constrictor effects are blocked, an effect that is completely blocked by nonselective β-blockers like propranolol (B1214883) physiology.org. Compared to other phenylephrine derivatives, phenylephrine itself has a notably better affinity towards the β1-receptor (cardiac) than the β2-receptor (bronchial) ajol.infojournals.co.za.

The binding affinity of (R)-(-)-Phenylephrine hydrochloride to α1-adrenoceptor subtypes has been quantified, with pKi values indicating its potency.

Table 1: pKi Values of (R)-(-)-Phenylephrine Hydrochloride for α1 Adrenergic Receptor Subtypes

| Receptor Subtype | pKi Value | Source(s) |

| α1A | 4.70 | rndsystems.comtocris.commedchemexpress.commedchemexpress.com |

| α1B | 4.87 | rndsystems.comtocris.commedchemexpress.commedchemexpress.com |

| α1D | 5.86 | rndsystems.comtocris.commedchemexpress.commedchemexpress.com |

These values indicate a higher binding affinity for the α1D subtype compared to α1B and α1A rndsystems.comtocris.commedchemexpress.commedchemexpress.com.

Repeated application or prolonged exposure to phenylephrine can lead to desensitization of α1-adrenoceptor-mediated responses. In rat aorta, repeated phenylephrine application decreased subsequent α1-adrenoceptor-mediated vasoconstriction by increasing neuronal nitric oxide synthase (nNOS) protein expression nih.gov. This α1A-adrenoceptor, through endothelial nNOS-derived NO, may act as a physiological "brake" against excessive α1-adrenoceptor-mediated vasoconstriction nih.gov. In endotoxemic rats, phenylephrine-induced contractions were significantly decreased in the aorta and showed a gradual tension decrease after reaching a plateau, suggesting desensitization nih.gov. Furthermore, the effect of phenylephrine on effector systems can be desensitized over a period, as observed in studies with α1-adrenergic receptor autoantibodies where phenylephrine's effect was desensitized within 3 hours ahajournals.org. The development of vascular α-adrenoreceptor desensitization in vivo has also been observed after prolonged infusion of phenylephrine ahajournals.org. Phenylephrine-stimulated α1-adrenergic receptor coupling to Gαq proteins can be decreased in membranes from tail arteries exposed to 8-Bromo-cGMP drexel.edu.

Intracellular Signaling Pathways Modulated by this compound

This compound's activation of α1-adrenergic receptors initiates a cascade of intracellular signaling events, primarily through Gq protein-coupled pathways. Upon binding, it selectively activates α1 adrenergic receptors, which are predominantly located on the smooth muscles of blood vessels patsnap.com. This binding leads to the activation of the Gq protein and phospholipase C (PLC) patsnap.comnih.govahajournals.orgmdpi.com. PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG) patsnap.comnih.govahajournals.orgmdpi.com.

The formation of IP3 triggers the release of calcium ions from intracellular storage sites, leading to an increase in intracellular calcium concentration ([Ca2+]i) patsnap.comnih.gov. Elevated calcium levels are critical for the contraction of smooth muscles, thereby causing vasoconstriction patsnap.com. In cardiac myocytes, phenylephrine can increase L-type Ca2+ current (ICa,L), an effect that is inhibited by IP3 receptor blockers, further suggesting the role of IP3-dependent signaling nih.gov.

DAG, another product of PLC activation, stimulates protein kinase C (PKC) ahajournals.orgmdpi.com. PKC activation can be involved in the maintenance of sustained contractions ahajournals.org. Beyond these direct pathways, hypertrophic G protein-coupled receptor agonists like phenylephrine also stimulate various protein kinase cascades in the heart, including the extracellularly regulated kinase (ERK) cascade, the stress-activated protein kinase/c-Jun N-terminal kinase (SAPK/JNK) cascade, and the p38 MAPK cascade nih.gov. Phenylephrine can activate Ras and ERK, and its ability to activate protein synthesis in cardiomyocytes is blocked by inhibiting Ras or MEK ahajournals.org. It also activates ribosomal protein S6 kinase 1 (S6K1) and induces phosphorylation of eIF4E-binding protein-1 (4E-BP1) ahajournals.org. The activation of PLCβ isozymes has been observed in response to phenylephrine, leading to elevated cytosolic Ca2+ levels and triggering the activation of PKC members and the calcineurin/nuclear factor of activated T cells (calcineurin/NFAT) pathway, which can lead to hypertrophy mdpi.com. Phenylephrine also promotes cardiac fibroblast proliferation by activating calcineurin (CaN) and evoking NFAT3 nuclear translocation, suggesting the Ca2+/CaN/NFAT pathway as a mediator for this effect medchemexpress.commedchemexpress.com.

G-protein Coupled Receptor Coupling and Activation by this compound

Phenylephrine is recognized as a selective agonist for α1-adrenergic receptors nih.govwikipedia.orgmedchemexpress.comnih.gov. These receptors are G-protein coupled receptors (GPCRs) that regulate the sympathetic nervous system frontiersin.orgoup.com. Classically, α1-adrenergic receptors are coupled to pertussis toxin (PTX)-insensitive G-proteins, primarily Gq, although coupling to Gi-protein has also been reported nih.gov. The activation of α1-adrenergic receptors by agonists like phenylephrine leads to the activation of phospholipase C (PLC) via these Gq proteins oup.comnih.govphysiology.orgderangedphysiology.comresearchgate.netnih.gov. The three known α1-adrenoceptor subtypes are α1A, α1B, and α1D frontiersin.orgguidetopharmacology.org. Phenylephrine demonstrates pKi values of 5.86, 4.87, and 4.70 for α1D, α1B, and α1A receptors, respectively, indicating its selective α1-adrenoceptor agonism medchemexpress.com.

Phospholipase C Activation and Second Messenger Generation (IP3, DAG) by this compound

Upon activation of α1-adrenergic receptors, phenylephrine stimulates phospholipase C (PLC) oup.comnih.govphysiology.orgresearchgate.net. PLC is a key enzyme responsible for the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) nih.govresearchgate.netnih.govmu-varna.bgresearchgate.net. This hydrolysis yields two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) nih.govresearchgate.netnih.govmu-varna.bgresearchgate.net. IP3 is a water-soluble head-group, while DAG is a lipid backbone mu-varna.bg. The production of IP3 and DAG initiates an increase in the concentration of calcium ions in the cytoplasm researchgate.net. DAG, in particular, activates protein kinase C (PKC) nih.govnih.govmu-varna.bg.

Intracellular Calcium Mobilization Elicited by this compound

Phenylephrine's activation of α1-adrenergic receptors, through the Gq-PLC pathway, leads to the generation of IP3, which subsequently triggers the release of intracellular calcium (Ca2+) nih.govphysiology.orgnih.govresearchgate.net. In atrial myocytes, IP3 enhances intracellular Ca2+ release from the sarcoplasmic reticulum (SR) by stimulating IP3 receptors (IP3R type-2), which are found in higher levels in atrial myocytes compared to ventricular myocytes nih.gov. This IP3-dependent Ca2+ signaling may enhance local SR Ca2+ release nih.gov. Studies in isolated perfused rat liver have shown that phenylephrine mobilizes Ca2+ from a non-mitochondrial pool, and can maintain an elevated intracellular Ca2+ level in the cytosol of hepatocytes for at least 10 minutes capes.gov.br. Phenylephrine-induced contraction of smooth muscle involves calcium mobilization nih.govnih.govuantwerpen.be. While intracellular calcium mobilization by phenylephrine may not always differ significantly from controls, phenylephrine-induced extracellular calcium mobilization can be reduced in certain conditions, suggesting alterations in downstream pathways nih.gov.

Kinase Cascades and Downstream Signaling Events Influenced by this compound

Phenylephrine, as a hypertrophic G-protein coupled receptor agonist, stimulates several protein kinase cascades in the heart nih.govahajournals.org. These include the mitogen-activated protein kinase (MAPK) cascades, such as the extracellularly regulated kinase (ERK) cascade, the stress-activated protein kinase (SAPK)/c-Jun N-terminal kinase (JNK) cascade, and the p38 MAPK cascade medchemexpress.comnih.govahajournals.org. All three of these pathways have been implicated in cardiac hypertrophy nih.gov. Phenylephrine also stimulates the protein kinase B (Akt) pathway, which may be involved in regulating protein synthesis nih.govnih.gov. Furthermore, phenylephrine treatment can lead to sequential phosphorylation of the ERK-RSK-GATA4 cascade and nuclear accumulation of ribosomal protein S6 kinase (RSK) in cardiomyocytes, influencing the activation of GATA4, a crucial regulator of cardiac development and hypertrophy nih.gov. Protein kinase D1 (PKD1) is also robustly activated by hypertrophic Gq-coupled receptor agonists like phenylephrine, with observed sarcolemmal and subsequent nuclear translocation in adult cardiomyocytes ahajournals.org. Downstream signaling events also involve changes in gene and protein expression, with phenylephrine acutely inducing certain genes in cardiac myocytes uoa.gr.

Comparative Molecular Pharmacology of this compound with Related Adrenergic Agonists

The pharmacological profile of this compound differentiates it from other adrenergic agonists due to its selective receptor affinity and resulting downstream effects.

Differentiation from Norepinephrine at Adrenergic Receptors

Phenylephrine is characterized as a selective α1-adrenergic receptor agonist, exhibiting minimal to no beta-adrenergic receptor agonist activity nih.govwikipedia.orgnih.gov. In contrast, norepinephrine (noradrenaline) stimulates α1 and α2 receptors, and to a lesser extent, β1 and β2 receptors nih.govguidetopharmacology.orgspringermedizin.de. This difference in receptor selectivity is significant; phenylephrine primarily causes vasoconstriction by acting on α1-adrenoceptors, mainly in larger arterioles nih.govspringermedizin.de. Norepinephrine, a natural catecholamine and neurotransmitter, engages both α-adrenoceptors and β-adrenoceptors, affecting both the heart and peripheral vasculature nih.gov. While phenylephrine induces vasoconstriction, norepinephrine's broader receptor activation profile contributes to its more complex effects on systemic hemodynamics and organ blood flow nih.govspringermedizin.denih.gov.

Comparison with Pseudoephedrine in Adrenergic Receptor Modulation

Phenylephrine and pseudoephedrine both act as sympathomimetics, but their primary mechanisms of action differ. Phenylephrine is a directly acting sympathomimetic that selectively agonizes α1-adrenergic receptors, leading to vasoconstriction wikipedia.orgnih.gov. Pseudoephedrine, conversely, is primarily an indirectly acting sympathomimetic, meaning it largely exerts its effects by inducing the release of norepinephrine wikipedia.orgwikipedia.org. While some sources suggest pseudoephedrine may have a mixed mechanism of action with some direct agonism of adrenergic receptors, its affinity for these receptors is generally described as very low or negligible wikipedia.org. Pseudoephedrine can also act as an agonist of alpha and beta-adrenergic receptors, albeit less strongly for beta-adrenergic receptors, leading to vasoconstriction for its decongestant effect drugbank.com. However, animal studies indicate that pseudoephedrine's sympathomimetic effects are predominantly due to norepinephrine release wikipedia.org. Pseudoephedrine is generally less potent as a sympathomimetic and psychostimulant than ephedrine (B3423809) wikipedia.org.

Receptor Binding and Efficacy Differences with Other Sympathomimetic Amines

This compound is primarily recognized as a selective agonist for α1-adrenergic receptors entokey.comnih.govjmsronline.inwikipedia.orgnih.govnih.govnih.govslideshare.net. This selectivity differentiates it significantly from other sympathomimetic amines, which often exhibit broader adrenergic receptor profiles. Phenylephrine's agonistic activity extends to the α1A, α1B, and α1D receptor subtypes. Studies involving (R)-(-)-Phenylephrine have shown varying binding affinities (pKi values) for these subtypes: α1D (5.86), α1B (4.87), and α1A (4.70) medchemexpress.com. It is generally considered a full agonist of the α1-adrenergic receptor in most tissues, meaning it can produce a maximal biological response similar to endogenous ligands like norepinephrine wikipedia.orguobasrah.edu.iq.

In contrast to its pronounced α1 activity, phenylephrine demonstrates minimal, weak, or negligible agonist activity at α2-adrenergic receptors and beta (β)-adrenergic receptors entokey.comwikipedia.orgnih.govnih.gov. While it has been described as a partial agonist at β-adrenergic receptors, high concentrations can, in some contexts, stimulate beta receptors and lead to an increase in cyclic AMP (cAMP) entokey.comwikipedia.org. Unlike mixed-acting sympathomimetic amines such as ephedrine, phenylephrine typically has little to no activity as a norepinephrine-releasing agent, although some newer research suggests it might possess more potency in this regard than previously understood wikipedia.orgmhmedical.com.

Comparison with Other Key Sympathomimetic Amines:

Norepinephrine (Noradrenaline): Norepinephrine acts as an agonist for α1, α2, and β1 adrenergic receptors nih.govmhmedical.com. It is approximately equipotent at the α1A, α1B, and α2 subtypes entokey.com. When compared at equimolar concentrations, phenylephrine exhibits about 15% of norepinephrine's α1 potency but less than 1% of its α2 potency entokey.com. Both phenylephrine and norepinephrine are considered full agonists at α1-adrenoceptors, capable of stabilizing the receptor in its active state and producing a maximal effect uobasrah.edu.iq.

Epinephrine (B1671497) (Adrenaline): Epinephrine is a non-selective sympathomimetic, activating all major adrenergic receptor subtypes: α1, α2, β1, β2, and β3 nih.govmhmedical.com. Epinephrine is notably more potent at α2 receptors than norepinephrine, by more than 600 times entokey.com. While epinephrine exerts its primary vasoconstrictor action through alpha-adrenergic receptors, its broad receptor profile means it also possesses significant beta-adrenergic effects. This can lead to differing physiological outcomes; for instance, as epinephrine tissue levels decline, beta effects might become more prominent, potentially resulting in vasodilation springermedizin.de. Phenylephrine, due to its pure α1 agonism, avoids the broader spectrum of cardiovascular effects seen with epinephrine, particularly those mediated by beta-adrenergic stimulation nih.govspringermedizin.de.

Ephedrine: Ephedrine is characterized as a mixed-acting sympathomimetic amine, exerting its effects both directly on α and β adrenergic receptors and indirectly by promoting the release of norepinephrine jmsronline.inmhmedical.com. This dual mechanism and broader adrenergic activity distinguish it from the more selective α1 agonism of phenylephrine wikipedia.org.

Dopamine: Dopamine's receptor binding profile includes α1, α2, and β1 adrenergic receptors, in addition to its effects on dopamine-specific receptors nih.gov.

Methoxamine (B1676408): Similar to phenylephrine in its alpha-selectivity, methoxamine is recognized as a selective α1A agonist entokey.com.

Pseudoephedrine: Unlike phenylephrine, which primarily causes vasoconstriction through selective α1-adrenergic receptor agonism, pseudoephedrine's non-specific adrenergic activity contributes to both vasoconstriction and an increase in mucociliary clearance wikipedia.org.

These differences in receptor binding affinity, selectivity, and intrinsic activity dictate the distinct pharmacological profiles and therapeutic applications of this compound compared to other sympathomimetic amines.

Table 1: Receptor Binding/Selectivity Comparison of Sympathomimetic Amines

| Sympathomimetic Amine | Primary Receptor Agonism | Secondary/Other Receptor Agonism | Notes |

| Phenylephrine HCl | α1 (α1A, α1B, α1D) | Minimal/Weak α2, β | Primarily a selective α1-adrenergic receptor agonist; often referred to as a "pure α1 agonist" entokey.comnih.govjmsronline.inwikipedia.orgnih.govnih.govnih.govslideshare.netmedchemexpress.com. Can act as a partial agonist at β-adrenergic receptors wikipedia.org. |

| Norepinephrine | α1, α2, β1 | Approximately equipotent on α1A, α1B, and α2 subtypes entokey.com. | |

| Epinephrine | α1, α2, β1, β2, β3 | Non-selective agonist; exhibits a broad range of cardiovascular effects due to its actions on multiple adrenergic receptor subtypes nih.govnih.govmhmedical.comspringermedizin.de. | |

| Ephedrine | α, β | (Direct & Indirect) | Mixed sympathomimetic amine; acts both directly on adrenergic receptors and indirectly by releasing norepinephrine jmsronline.inmhmedical.com. |

| Dopamine | α1, α2, β1, Dopamine receptors | Unique profile with activity at both adrenergic and dopaminergic receptors nih.gov. | |

| Methoxamine | α1A | A selective α1A agonist entokey.com. | |

| Pseudoephedrine | Non-specific adrenergic | Broader adrenergic activity than phenylephrine, causing both vasoconstriction and increased mucociliary clearance wikipedia.org. |

Table 2: Relative Potency/Efficacy at Adrenergic Receptors (Phenylephrine vs. Select Comparators)

| Receptor Subtype | Phenylephrine vs. Norepinephrine | Phenylephrine vs. Epinephrine |

| α1 | At equimolar concentrations, phenylephrine has approximately 15% of norepinephrine's α1 potency entokey.com. Both are considered full agonists at α1-adrenoceptors, capable of producing the same maximal effect (Emax) uobasrah.edu.iq. | Efficacy differences relate more to the overall receptor profile rather than α1 efficacy alone. Epinephrine has broader α- and β-agonism nih.govspringermedizin.de. |

| α2 | At equimolar concentrations, phenylephrine has less than 1% of norepinephrine's α2 potency entokey.com. | Epinephrine is significantly more potent than norepinephrine at α2 receptors (over 600 times) entokey.com. Phenylephrine has minimal α2 activity entokey.comwikipedia.org. |

| β | Generally, phenylephrine exhibits slightly lower intrinsic activities on β1 and β2 receptors compared to noradrenaline journals.co.za. | Epinephrine has strong β-adrenergic activity; phenylephrine has minimal β-activity and is considered a partial agonist entokey.comwikipedia.orgnih.govspringermedizin.de. The β-agonist activity of epinephrine contributes to its broader systemic effects nih.govspringermedizin.de. |

Pharmacokinetics and Pharmacodynamics of Phenylephrine Hydrochloride

Absorption and Systemic Exposure of Phenylephrine (B352888) Hydrochloride

The absorption and systemic exposure of phenylephrine hydrochloride vary significantly depending on the route of administration, largely influenced by extensive first-pass metabolism.

Bioavailability across Administration Routes (Oral, Intravenous, Intranasal, Ophthalmic)

The bioavailability of this compound differs considerably across its various administration routes. When administered orally, its bioavailability is generally low and can be highly variable, with reported values ranging from approximately 38% relative to intravenous administration down to as low as 0.003% or less than 1% wikipedia.orgmedsafe.govt.nzdrugbank.comnih.govacepnow.comdrugs.com. This low and erratic oral absorption is primarily due to extensive presystemic metabolism wikipedia.orgdrugs.com. Recent evaluations, such as those by an FDA advisory committee in September 2023, have concluded that oral phenylephrine is not effective as a nasal decongestant, a finding attributed to its low bioavailability ebsco.com.

In contrast, intravenous (IV) administration ensures immediate and complete bioavailability, facilitating rapid systemic distribution nih.gov. For intranasal administration, phenylephrine is rapidly absorbed through the mucosal membranes, achieving peak plasma concentrations within 15 to 30 minutes nih.gov. While systemic absorption via the nasal route is generally minimal, it can be rapid and highly variable among individuals researchgate.netmedscape.com. For instance, mean peak plasma phenylephrine concentrations were observed by 14 ± 7 minutes following intranasal administration in a study, though individual variability was substantial researchgate.net. Ophthalmic application allows for rapid absorption through the conjunctiva and cornea, with effects typically observed within minutes nih.gov. Clinically significant systemic absorption is possible with ophthalmic formulations, particularly at higher concentrations or when the cornea is damaged drugbank.comfda.gov. However, its intra-ocular bioavailability tends to be low due to short contact time with the eyes core.ac.uk.

Table 1: Bioavailability and Absorption Characteristics by Administration Route

| Administration Route | Bioavailability / Absorption | Time to Peak Plasma Concentration (Tmax) | Key Characteristics |

| Oral | Low (0.003% - 38%), erratic wikipedia.orgmedsafe.govt.nzdrugbank.comnih.govacepnow.comdrugs.com | 0.33 - 2 hours medsafe.govt.nznih.govdrugs.comnih.gov | Extensive first-pass metabolism wikipedia.orgmedsafe.govt.nznih.govdrugs.comnih.govpatsnap.com |

| Intravenous | Complete nih.gov | Immediate (within minutes) nih.govdrugs.com | Rapid systemic distribution nih.gov |

| Intranasal | Rapid mucosal absorption, minimal systemic nih.govmedscape.com | 14 - 30 minutes nih.govresearchgate.net | Highly variable systemic absorption researchgate.net |

| Ophthalmic | Rapid ocular absorption, systemic absorption possible drugbank.comnih.govfda.gov | Within minutes nih.gov | Low intra-ocular bioavailability core.ac.uk |

First-Pass Metabolism Impact on Oral Bioavailability of this compound

A significant factor contributing to the low oral bioavailability of this compound is its extensive first-pass metabolism, which primarily occurs in the gut wall and liver wikipedia.orgmedsafe.govt.nznih.govdrugs.comnih.govpatsnap.comdominapharm.com. This presystemic metabolism involves several enzymatic pathways. Phenylephrine is metabolized through oxidative deamination by monoamine oxidases (MAO-A and MAO-B), sulfation, and glucuronidation wikipedia.orgmedsafe.govt.nzdrugbank.comnih.govnih.govnih.govdominapharm.comfda.govmims.comgoogle.comingentaconnect.com.

Sulfation is identified as a major metabolic route, predominantly occurring in the intestinal wall nih.govnih.govnih.govmims.comgoogle.comingentaconnect.com. Specifically, the human cytosolic sulfotransferase SULT1A3 has been identified as a key enzyme responsible for the sulfation of phenylephrine in vitro ingentaconnect.com. The main inactive metabolite formed through these pathways is meta-hydroxymandelic acid, along with inactive sulfate (B86663) and glucuronide conjugates wikipedia.orgdrugbank.comnih.govdrugs.comfda.govgeneesmiddeleninformatiebank.nlmedscape.com. It is important to note that, unlike related catecholamines, phenylephrine is not metabolized by catechol-O-methyltransferase (COMT) wikipedia.org. This extensive first-pass effect means that a substantial portion of the orally administered drug is metabolized before reaching systemic circulation wikipedia.orgmedsafe.govt.nzdrugs.compatsnap.comfda.gov. Research indicates that higher oral doses might enable more phenylephrine to bypass intestinal wall metabolism, contributing to a disproportionate increase in systemic exposure nih.gov.

Plasma Concentration-Time Profiles of this compound

Following oral administration, phenylephrine is rapidly absorbed, with median times to maximum plasma concentrations (Tmax) typically ranging from 0.33 to 0.5 hours in some studies, and generally between 1 and 2 hours medsafe.govt.nznih.govdrugs.comnih.gov. Maximum plasma concentrations (Cmax) after oral doses can exhibit a wide inter-individual variability, often showing about a tenfold range nih.gov. For intranasal administration, peak plasma concentrations are usually achieved within 15 to 30 minutes nih.gov. Intravenous administration leads to a very rapid onset of blood pressure increase, typically observed within minutes drugs.com. Regardless of the administration route, phenylephrine has a relatively short elimination half-life, generally reported to be between 2 and 3 hours, with some sources specifying approximately 2.5 hours following intravenous administration wikipedia.orgmedsafe.govt.nzdrugbank.comnih.govnih.govdrugs.commims.comingentaconnect.comgeneesmiddeleninformatiebank.nlmedscape.com.

Non-linear Pharmacokinetics of this compound

Studies have indicated that this compound exhibits non-linear pharmacokinetics following oral administration. Specifically, both the maximum plasma concentration (Cmax) and the total systemic exposure (area under the plasma concentration-time curve from time zero to infinity, AUC∞) have been observed to increase more than proportionally with increasing oral doses (e.g., from 10 mg to 30 mg) nih.gov. This disproportionate increase in AUC∞ suggests that a greater amount of phenylephrine may bypass intestinal wall metabolism at higher doses nih.gov. This observation is consistent with a dose-dependent increase in bioavailability, accompanied by decreases in apparent clearance (CL/F) and apparent volume of distribution (Vd/F), while the terminal elimination half-life remains unchanged nih.gov.

Distribution and Tissue Penetration of this compound

The distribution of this compound throughout the body after absorption is characterized by its significant volume of distribution and its selective penetration into certain tissues.

Volume of Distribution of this compound

This compound demonstrates a large volume of distribution, reported as approximately 340 L or ranging from 200 to 500 L wikipedia.orgmedsafe.govt.nzdrugbank.comnih.govnih.govdrugs.commims.comgeneesmiddeleninformatiebank.nlmedscape.com. This substantial volume suggests a high degree of distribution into organs and peripheral tissues drugs.comgeneesmiddeleninformatiebank.nl. Phenylephrine is described as effectively penetrating vascular-rich tissues due to its lipophilic properties nih.gov. However, its penetration into the central nervous system (CNS) is minimal, primarily due to its chemical structure which includes hydroxyl groups, limiting its ability to cross the blood-brain barrier wikipedia.orgmedsafe.govt.nznih.govmims.comgeneesmiddeleninformatiebank.nl. Consequently, it is considered a peripherally selective drug with negligible central nervous system activity wikipedia.org. When administered as ophthalmic formulations, the distribution is largely restricted to ocular compartments, although systemic absorption and subsequent distribution are still possible nih.gov.

Table 2: this compound Distribution Parameters

| Parameter | Value | Reference |

| Volume of Distribution | 340 L (steady-state) | wikipedia.orgdrugbank.comnih.govnih.govdrugs.comgeneesmiddeleninformatiebank.nlmedscape.com |

| 200-500 L (oral) | medsafe.govt.nzmims.com | |

| CNS Penetration | Minimal | wikipedia.orgmedsafe.govt.nznih.govmims.comgeneesmiddeleninformatiebank.nl |

| Tissue Distribution | High into organs and peripheral tissues drugs.comgeneesmiddeleninformatiebank.nl | drugs.comgeneesmiddeleninformatiebank.nl |

Penetration into Vascular-Rich Tissues by this compound

Following absorption, phenylephrine effectively penetrates vascular-rich tissues due to its lipophilic nature, contributing to its central and peripheral effects. wikipedia.orgsigmaaldrich.com The drug undergoes rapid distribution into these peripheral tissues, with some evidence suggesting potential storage in certain organ compartments. sigmaaldrich.comwikipedia.orgfishersci.co.ukmetabolomicsworkbench.org The pharmacological effects of phenylephrine are, at least partially, terminated by its uptake into these tissues. sigmaaldrich.comwikipedia.org

The steady-state volume of distribution (Vd) for phenylephrine is substantial, typically reported as 340 L. wikipedia.orgsigmaaldrich.commetabolomicsworkbench.orgmetabolomicsworkbench.orgnih.govwikipedia.org This large volume surpasses the body's total volume, indicating significant distribution into various organs and peripheral tissues. wikipedia.org Some sources suggest a range for the volume of distribution from 200 to 500 L. fishersci.co.uknih.gov

Table 1: Volume of Distribution of this compound

| Parameter | Value (L) | References |

| Steady-State Volume of Distribution | 340 | wikipedia.orgsigmaaldrich.commetabolomicsworkbench.orgmetabolomicsworkbench.orgnih.govwikipedia.org |

| Reported Range | 200-500 | fishersci.co.uknih.gov |

Brain Penetration and Blood-Brain Barrier Considerations for this compound

This compound exhibits minimal penetration into the brain. sigmaaldrich.comwikipedia.orgfishersci.co.ukmetabolomicsworkbench.orgnih.gov It is considered a peripherally selective drug with no central nervous system (CNS) activity, as it generally does not cross the blood-brain barrier (BBB). metabolomicsworkbench.org This limited BBB permeability is attributed to its hydroxyl groups and relatively high polarity. metabolomicsworkbench.org Consequently, phenylephrine does not exert significant stimulating effects on the CNS at typical therapeutic doses. metabolomicsworkbench.orgnih.gov

Ocular Compartment Distribution of Ophthalmic this compound

When administered ophthalmically, this compound's distribution is largely restricted to the ocular compartments. This localized distribution facilitates pupil dilation without inducing significant systemic effects. wikipedia.orgfishersci.co.uk Ophthalmic application allows for rapid absorption through the conjunctiva and cornea, leading to a quick onset of action, typically within minutes. wikipedia.org

The time to achieve maximal mydriasis (pupil dilation) varies with concentration. For a 2.5% solution, maximal mydriasis usually occurs within 15 to 60 minutes, with recovery observed within 3 hours. Administration of a 10% solution results in maximal mydriasis within 10 to 90 minutes, and recovery typically takes 3 to 7 hours. wmcloud.org While ophthalmic formulations primarily target the eye, some systemic absorption from conjunctival membranes can occur, particularly with higher concentrations or if the cornea is compromised. nih.govwmcloud.org This systemic absorption can be minimized by applying pressure to the lacrimal sac for 1-2 minutes following instillation of the drug.

Metabolism and Biotransformation of this compound

This compound undergoes extensive biotransformation in the body, primarily in the intestinal wall and liver. sigmaaldrich.comwikipedia.orgfishersci.co.uknih.gov The metabolic fate of phenylephrine is complex, involving several enzymatic pathways that render the drug inactive.

Primary Metabolic Pathways: Sulfate Conjugation and Oxidative Deamination

The primary metabolic pathways for this compound are sulfate conjugation and oxidative deamination. wikipedia.orgsigmaaldrich.comwikipedia.orgfishersci.co.ukmetabolomicsworkbench.orgnih.govnih.gov Sulfate conjugation predominantly takes place in the intestinal wall, especially during the first-pass metabolism when the drug is administered orally. wikipedia.orgsigmaaldrich.comwikipedia.orgfishersci.co.uknih.gov Oxidative deamination also plays a significant role in its biotransformation. wikipedia.orgsigmaaldrich.comwikipedia.orgfishersci.co.ukmetabolomicsworkbench.orgnih.govnih.gov

The major inactive metabolite formed from oxidative deamination is meta-hydroxymandelic acid. wikipedia.orgmetabolomicsworkbench.orgnih.gov Another metabolite, 3-hydroxyphenylglycol, can also be formed. nih.gov Non-oral routes of administration, such as intranasal, ophthalmic, and parenteral, bypass the extensive first-pass metabolism that occurs in the gastrointestinal tract. metabolomicsworkbench.org

Glucuronidation as an Additional Metabolic Route for this compound

In addition to sulfate conjugation and oxidative deamination, glucuronidation serves as another, albeit typically minor, metabolic route for this compound. wikipedia.orgsigmaaldrich.comwikipedia.orgfishersci.co.ukmetabolomicsworkbench.orgnih.govnih.gov This pathway involves the glucuronidation of the 3-hydroxyl group of phenylephrine. nih.gov Glucuronide conjugates represent a smaller fraction of the metabolites excreted in the urine. metabolomicsworkbench.org While one study reported approximately 6% phenylephrine glucuronide, another found amounts to be less than 0.1% across various doses.

Table 2: Phenylephrine Metabolism via Primary Pathways (Oral vs. Intravenous)

| Metabolic Pathway | Oral Administration (%) fishersci.co.uk | Intravenous Administration (%) fishersci.co.uk |

| Sulfate Conjugation | 46 (mostly in gut wall) | 8 |

| Oxidative Deamination | 24 | 50 |

| Glucuronidation | Minor/Additional | Minor/Additional |

Identification and Characterization of this compound Metabolites

This compound undergoes extensive metabolism within the body, primarily in the liver and intestinal wall wikipedia.orgnih.govmedsafe.govt.nzdrugs.com. The principal routes of metabolism involve oxidative deamination catalyzed by monoamine oxidase (MAO)-A and MAO-B enzymes, as well as sulfation through sulfotransferase wikipedia.orgnih.govmedsafe.govt.nzdrugs.comnih.govfda.govresearchgate.netfffenterprises.comeuropa.eugoogle.com. Glucuronidation is also recognized as a minor metabolic pathway wikipedia.orgmedsafe.govt.nznih.govresearchgate.neteuropa.eugoogle.com.

Key metabolites identified include m-hydroxymandelic acid, 3-hydroxyphenylglycol, sulfate conjugates, and glucuronide conjugates wikipedia.orgmedsafe.govt.nznih.govresearchgate.netfffenterprises.comeuropa.eugoogle.comfda.gov. Following intravenous administration, m-hydroxymandelic acid constitutes a major metabolite, accounting for approximately 57% of the total administered dose wikipedia.orgfda.govfffenterprises.comfda.govfda.govgeneesmiddeleninformatiebank.nl. Sulfate conjugates represent about 8% of the total dose wikipedia.orgfffenterprises.com. After oral administration, some studies indicate that phenylephrine sulfate and 3-hydroxymandelic acid account for approximately 47% and 30% of the dose excreted, respectively nih.govresearchgate.net. However, with increasing oral doses of this compound, the percentage of the sulfate conjugate excreted has been observed to decrease, while the percentage of 3-hydroxymandelic acid increased nih.govresearchgate.net. Glucuronide conjugates constitute a smaller portion of phenylephrine metabolism wikipedia.orgnih.gov.

The following table summarizes the reported proportions of key phenylephrine metabolites:

| Metabolite | Proportion of Dose Excreted (approximate) | Route of Administration | References |

| m-hydroxymandelic acid | 57% | Intravenous | wikipedia.orgfffenterprises.comfda.govfda.gov |

| Sulfate conjugates | 8% | Intravenous | wikipedia.orgfffenterprises.com |

| Phenylephrine sulfate | 47% (oral dose dependent) | Oral | nih.govresearchgate.net |

| 3-hydroxymandelic acid | 30% (oral dose dependent) | Oral | nih.govresearchgate.net |

| Glucuronide conjugates | Smaller portion / <0.1% | Oral / Intravenous | wikipedia.orgnih.govresearchgate.net |

Activity of this compound Metabolites at Adrenergic Receptors

Crucially, the identified metabolites of this compound, including m-hydroxymandelic acid and sulfate conjugates, are considered pharmacologically inactive at both alpha-1 and alpha-2 adrenergic receptors fffenterprises.comfda.govfda.govfda.gov. This indicates that the therapeutic effects of phenylephrine are primarily mediated by the parent drug itself.

Elimination and Excretion of this compound

Renal Excretion as the Primary Elimination Pathway for this compound

Renal excretion serves as the primary elimination pathway for this compound and its metabolites wikipedia.orgnih.govmedsafe.govt.nzdrugs.comgeneesmiddeleninformatiebank.nlnih.gov. The majority of the drug is excreted in the urine, predominantly in the form of its metabolites drugs.comeuropa.eunih.govnih.gov. Approximately 80% to 86% of the total administered dose is recovered in the urine within 48 hours following intravenous administration drugs.comfffenterprises.comnih.govnih.gov. Similarly, about 80% of an oral dose is excreted in urine within 48 hours fda.gov.

Proportion of Unchanged this compound Excreted in Urine

The proportion of unchanged this compound excreted in urine varies depending on the route of administration. Following oral administration, a very low percentage of phenylephrine, typically less than 0.5%, is excreted unchanged in the urine nih.govresearchgate.net. However, other sources report that 2.6% of an oral dose may be excreted unchanged drugs.comnih.gov. After intravenous administration, approximately 12% to 16% of the dose is excreted unchanged in the urine fda.govfffenterprises.comfda.govfda.govgeneesmiddeleninformatiebank.nlnih.govnih.gov. For other routes such as nasal, ophthalmic, or rectal administration, 3% to 16% of the drug is excreted unchanged in urine wikipedia.orgnih.gov.

The following table details the percentage of unchanged this compound excreted in urine:

| Route of Administration | Proportion Unchanged in Urine (approximate) | References |

| Oral | <0.5% (very low) / 2.6% | drugs.comnih.govresearchgate.netfda.govnih.gov |

| Intravenous | 12% - 16% | fda.govfffenterprises.comfda.govfda.govgeneesmiddeleninformatiebank.nlnih.govnih.gov |

| Nasal, Ophthalmic, Rectal | 3% - 16% | wikipedia.orgnih.gov |

Half-Life of this compound

This compound exhibits a relatively short elimination half-life. The terminal elimination half-life ranges from 2 to 3 hours following both oral and intravenous administration wikipedia.orgnih.govmedsafe.govt.nzdrugs.comgeneesmiddeleninformatiebank.nlnih.gov. However, after an intravenous infusion, the observed effective half-life of phenylephrine is approximately 5 minutes drugs.comfda.govfda.govgeneesmiddeleninformatiebank.nlnih.gov. This rapid effective half-life correlates with its quick onset of blood pressure response, typically less than 5 minutes, and a relatively short duration of effect, approximately 10-15 minutes after intravenous administration fda.govgeneesmiddeleninformatiebank.nlmedicines.org.uk.

Pharmacodynamic Effects of this compound at the Systemic Level

This compound functions as a selective agonist of the α1-adrenergic receptor wikipedia.orgnih.govmedsafe.govt.nzfda.govfda.govgeneesmiddeleninformatiebank.nluptodateonline.irdrugbank.compatsnap.comconsensus.app. Its interaction with these receptors on vascular smooth muscle cells leads to their activation and subsequent vasoconstriction fda.govpatsnap.com. This action results in a significant increase in systolic blood pressure, diastolic blood pressure, mean arterial pressure, and total peripheral vascular resistance wikipedia.orgnih.govdrugs.comfda.govgeneesmiddeleninformatiebank.nlmedicines.org.ukdrugbank.compatsnap.comdrugs.comdoctorabad.com.

A common systemic effect observed is reflex bradycardia, a slowing of the heart rate. This occurs due to increased vagal activity, which is a physiological response to the elevated mean arterial pressure induced by phenylephrine wikipedia.orgfda.govgeneesmiddeleninformatiebank.nlmedicines.org.ukdrugbank.comdrugs.comdoctorabad.com. While phenylephrine causes vasoconstriction in most vascular beds, including renal, splanchnic, and hepatic, it generally has minimal to no β-adrenergic receptor agonist activity wikipedia.orgnih.govdrugs.comuptodateonline.irdoctorabad.com. Consequently, it does not significantly increase the contractility force or output of the cardiac muscle wikipedia.org. However, the potent arterial vasoconstriction can lead to an increase in systemic vascular resistance (afterload), which may result in a reduction in cardiac output, particularly in individuals with pre-existing heart failure medicines.org.ukdoctorabad.com.

Due to its vasoconstrictive properties, phenylephrine is widely utilized as a vasopressor to elevate blood pressure in patients experiencing clinically significant hypotension, especially in contexts such as septic shock or during anesthesia wikipedia.orgnih.govfda.govdrugbank.compatsnap.com. Beyond its systemic pressor effects, phenylephrine's ability to induce local vasoconstriction is therapeutically exploited for applications like nasal decongestion and the relief of hemorrhoid symptoms wikipedia.orgmedsafe.govt.nzdrugs.compatsnap.com.

Vasoconstriction Mechanisms (Arterial and Venous) Induced by this compound

This compound functions as a direct-acting sympathomimetic vasoconstrictor by selectively stimulating α1-adrenergic receptors, with minimal to no β-adrenergic receptor agonist activity or induction of norepinephrine (B1679862) release wikipedia.orgnih.govmedicaldialogues.in. This selective agonism means it mimics the actions of endogenous catecholamines like norepinephrine by binding to these receptors, which are abundantly found on the smooth muscles of blood vessels patsnap.com.

The binding of this compound to α1-adrenergic receptors initiates a cascade of intracellular events. This involves the activation of the Gq protein and phospholipase C, leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG) patsnap.com. The formation of IP3 triggers the release of calcium ions from intracellular storage sites, thereby increasing intracellular calcium concentration patsnap.com. This elevated calcium level is crucial for the contraction of smooth muscles, ultimately resulting in vasoconstriction patsnap.com.

This compound induces both venous and arterial vasoconstriction wikipedia.orgnih.gov. While its vasoconstrictive properties reduce blood flow to tissues, such as the nasal mucosa to alleviate congestion, its systemic effects involve constricting peripheral blood vessels patsnap.comdrugs.comhaleonhealthpartner.com. Notably, while phenylephrine primarily causes vasoconstriction under normal conditions, some research indicates it can induce vasodilation in specific circumstances, particularly in pre-constricted vessels or under high nitric oxide (NO) environments, through alpha 1D receptors and an NO-dependent, cGMP-independent pathway plos.orgbiorxiv.org. However, the predominant and well-established effect is vasoconstriction plos.org.

Effects on Systemic Vascular Resistance and Mean Arterial Pressure by this compound

Due to its α1-adrenergic receptor agonism, this compound significantly impacts systemic vascular resistance (SVR) and mean arterial pressure (MAP). By causing widespread vasoconstriction in both arterial and venous beds, phenylephrine leads to a substantial increase in SVR valencelabs.codrugbank.com. This elevation in peripheral vascular resistance directly contributes to an increase in blood pressure droracle.aiavma.org.

Studies have demonstrated that the administration of this compound results in observed increases in systolic blood pressure, diastolic blood pressure, mean arterial blood pressure, and total peripheral vascular resistance droracle.ai. The onset of blood pressure increase following intravenous bolus administration is rapid, with effects potentially persisting for up to 20 minutes droracle.ai. For instance, in a study involving patients after cardiac surgery, phenylephrine infusion increased mean arterial pressure from a baseline of 78 (±9) mmHg to 98 (±10) mmHg nih.gov.

However, the magnitude of phenylephrine-induced blood pressure elevation can be influenced by physiological conditions. For example, in heat-stressed humans, the increase in MAP and total peripheral vascular resistance (TPR) from predrug baselines was significantly attenuated compared to normothermic conditions nasa.govphysiology.org.

Below is a table summarizing research findings on the effects of this compound on mean arterial pressure and total peripheral vascular resistance:

| Study Context | Baseline MAP (mmHg) | MAP with Phenylephrine (mmHg) | ΔMAP (mmHg) | Baseline TPR (PRU) | TPR with Phenylephrine (PRU) | ΔTPR (PRU) | Source |

| Post-Cardiac Surgery Patients | 78 (±9) | 98 (±10) | +20 | - | - | - | nih.gov |

| Normothermic Humans | Baseline | Baseline + 15.4 (±1.4) | +15.4 (±1.4) | Baseline | Baseline + 7.13 (±1.18) | +7.13 (±1.18) | nasa.govphysiology.org |

| Heat-Stressed Humans | Baseline | Baseline + 8.4 (±1.2) | +8.4 (±1.2) | Baseline | Baseline + 0.96 (±0.85) | +0.96 (±0.85) | nasa.govphysiology.org |

Note: PRU = Peripheral Resistance Units. Data are approximate means where ranges or standard deviations are provided in the source.

Cardiac Preload Enhancement by this compound

While this compound is primarily known for increasing afterload through arterial vasoconstriction, it also has a significant effect on cardiac preload wikipedia.orgnih.gov. This effect is predominantly mediated by venous constriction, which leads to a reduction in venous capacitance avma.orgnih.govfrontiersin.org. By constricting veins, phenylephrine converts unstressed blood volume into stressed volume, thereby increasing venous return to the heart avma.org. This increased venous return directly enhances cardiac preload avma.orgfrontiersin.org.

In situations with significantly reduced end-diastolic ventricular filling, such as hemorrhage and hypotension, phenylephrine administration can increase preload, leading to a consequent elevation in stroke volume and cardiac output frontiersin.org. This is supported by observations of increased cardiac output following phenylephrine administration to hypotensive patients frontiersin.org. A study on hemodynamically stable patients after cardiac surgery reported that phenylephrine infusion increased pulmonary artery wedge pressure from 10.2 (±3.0) mmHg to 11.9 (±3.4) mmHg and left ventricular end-diastolic volume from 105 (±46) mL to 119 (±44) mL nih.gov. These findings indicate enhanced biventricular filling pressures and left ventricular end-diastolic area, consistent with increased preload nih.gov.

Analytical Methodologies for Phenylephrine Hydrochloride Research

Chromatographic Techniques for Phenylephrine (B352888) Hydrochloride Quantification

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are widely employed for the precise and accurate quantification of phenylephrine hydrochloride, both as a single component and in multi-component formulations.

The development and validation of HPLC methods for this compound involve establishing conditions that provide optimal separation, sensitivity, and accuracy. A developed HPLC method for this compound in bulk and tablet forms utilized a Luna® 5µm C18 column (250 × 4.6 mm) with an isocratic mobile phase consisting of 5mM ammonium (B1175870) acetate (B1210297) (pH 4.7) and methanol (B129727) (80:20; v/v). This method achieved separation with a flow rate of 1 mL/min and detection at 272 nm by photodiode array semanticscholar.orgijper.org. Another method employed a C18 column with a mobile phase of water: acetonitrile (B52724): triethylamine (B128534) (85:15:0.1, v/v/v) adjusted to pH 3 with orthophosphoric acid, achieving retention times of 2.17 minutes for this compound pharmacophorejournal.com.

Further research has shown that HPLC methods can determine this compound in pharmaceutical preparations with good precision and accuracy itmedicalteam.pl. For instance, a method developed for this compound, paracetamol, and chlorpheniramine (B86927) maleate (B1232345) utilized a mobile phase of 0.01M phosphate (B84403) buffer: acetonitrile (70:30), pH 3, on a C8 column, with detection at 230 nm itmedicalteam.pl.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a prominent technique for this compound analysis due to its versatility and ability to separate polar compounds. A stability-indicating RP-HPLC method for this compound in bulk and tablets achieved separation on a Luna® 5µm C18 column using a mobile phase of 5mM ammonium acetate (pH 4.7) and methanol (80:20; v/v) semanticscholar.orgijper.org. This method specifically quantified phenylephrine at 272 nm semanticscholar.org.

In multi-component formulations, RP-HPLC has been successfully applied. For example, a method for simultaneous estimation of this compound, paracetamol, caffeine, and chlorpheniramine maleate used an isocratic elution with a mobile phase of water: methanol: glacial acetic acid (70:25:5 v/v/v) at a flow rate of 1.0 mL/min and UV detection at 275 nm thepharmajournal.com. Another RP-HPLC method for this compound and ketorolac (B1673617) tromethamine employed an Eclipse plus C18 column with a mobile phase of methanol: potassium dihydrogen orthophosphate buffer (pH 6.5) in a 50:50 (v/v) ratio, detecting phenylephrine at 277 nm wjpsonline.com. For the analysis of phenylephrine, a highly polar compound, traditional C18 stationary phases with high aqueous mobile phases yielded low retention factors, highlighting the need for specialized columns like Cogent Diamond Hydride 2.0™ to achieve better retention and peak shape mtc-usa.com.

The simultaneous determination of this compound with other active pharmaceutical ingredients (APIs) in multi-component formulations is frequently achieved using HPLC. Methods have been developed for the simultaneous estimation of this compound alongside drugs such as paracetamol, caffeine, and chlorpheniramine maleate itmedicalteam.plthepharmajournal.comajol.info.

One such method successfully determined chlorpheniramine maleate, paracetamol, and this compound in tablet dosage forms using an isocratic HPLC method on a C8 column with a mobile phase of 0.01M phosphate buffer: acetonitrile (70:30), pH 3. The analysis was completed in less than 8 minutes with UV detection at 230 nm itmedicalteam.pl. Another approach for simultaneous determination involved a C18 column and a mobile phase of acetonitrile and buffer solution (45 mM orthophosphoric acid, pH adjusted to 6) in a 52:48 v/v ratio, detecting paracetamol and this compound at 234 nm iieta.org. A rapid RP-HPLC method also simultaneously estimated this compound, paracetamol, caffeine, and diphenhydramine (B27) hydrochloride, with retention times of 2.8 min for this compound ingentaconnect.com.

| Co-Formulated Drugs with Phenylephrine HCl in HPLC | Column Type & Dimensions | Mobile Phase Composition | Detection Wavelength (nm) | Retention Time (Phenylephrine HCl) | Citation |

| Paracetamol, Caffeine, Chlorpheniramine Maleate | C18 (250 × 4.6 mm, 5.0 µm) | Buffer: Methanol (variable gradient) | 220 | 4.33 min | ajol.info |

| Guaifenesin, Ambroxol HCl, Salbutamol | C8 (250 mm × 4.6 mm) | pH 3.0 phosphate buffer: Methanol–Acetonitrile (gradient) | 273 | - | akjournals.com |

| Cetirizine HCl | Zorbax eclipse plus, C18 (250 mm × 4.6 mm; 5 µm) | Buffer (Water + 0.2% v/v Triethylamine, pH 7.5): Acetonitrile (63:37 v/v) | UV | - | ijpsr.com |

| Paracetamol, Caffeine, Chlorpheniramine Maleate | Prontosil C18 (250 × 4.6 mm, 5 µm) | Methanol and 20mM phosphate buffer (isocratic) | - | 2.8 min | ingentaconnect.com |

| Ketorolac Tromethamine | Eclipse plus C18 (100 mm × 4.6 mm, 3.5 µm) | Methanol: Potassium dihydrogen orthophosphate buffer (pH 6.5) (50:50 v/v) | 277 | 1.03 min | wjpsonline.com |

Validation of HPLC methods for this compound is performed according to ICH guidelines, ensuring the method's reliability for routine analysis and quality control semanticscholar.orgbepls.cominnovareacademics.inscholarsresearchlibrary.cominnovareacademics.in. Key validation parameters include:

Linearity : The linearity of an HPLC method demonstrates that the analytical response is directly proportional to the concentration of the analyte within a defined range. For this compound, linearity has been observed across various concentration ranges, such as 5-15 µg/mL with a correlation coefficient (r²) of 0.9994 innovareacademics.in, 2-7.0 µg/mL scholarsresearchlibrary.com, and 5-80 µg/mL with a correlation coefficient of 0.9999 iieta.org. Another study reported linearity in the range of 10-100 µg/mL with a correlation coefficient of 0.9995 researchgate.net.

Precision : Precision assesses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as Relative Standard Deviation (%RSD). Inter-day and intra-day precision studies for this compound have shown %RSD values below 2%, indicating good repeatability semanticscholar.orginnovareacademics.in. For example, one study reported %RSD values of 0.29% for precision and 0.33% for intermediate precision researchgate.net.

Accuracy : Accuracy measures the closeness of agreement between the test results and the true value. It is often evaluated through recovery studies. Recovery percentages for this compound typically fall within the range of 98-102%, demonstrating high accuracy ingentaconnect.cominnovareacademics.inscholarsresearchlibrary.com. Specific recovery percentages reported include 99.69% innovareacademics.in, 99.5% researchgate.net, and ranges from 99.78% to 100.8% iieta.org.

Limit of Detection (LOD) : LOD is the lowest analyte concentration that can be reliably detected. Reported LOD values for this compound in HPLC methods vary depending on the specific method and co-formulated drugs. Examples include 0.46 µg/mL innovareacademics.in, 6.1658 µg/mL semanticscholar.org, 0.0101 µg/mL bepls.com, and 0.047 ng/mL for spectrophotometric methods rjptonline.org.

Limit of Quantitation (LOQ) : LOQ is the lowest analyte concentration that can be quantitatively determined with acceptable precision and accuracy. Reported LOQ values for this compound include 1.12 µg/mL innovareacademics.in, 18.6843 µg/mL semanticscholar.org, 0.0307 µg/mL bepls.com, and 0.155 ng/mL for spectrophotometric methods rjptonline.org.

Spectrophotometric Methods for this compound Analysis

Spectrophotometric methods, particularly UV-spectrophotometry, offer simple, rapid, and cost-effective alternatives for the analysis of this compound.

UV-spectrophotometric methods for this compound involve measuring the absorbance of the compound at its characteristic wavelength. Method development typically includes identifying the maximum absorption wavelength (λmax) and optimizing experimental conditions to ensure sensitivity and specificity. This compound has shown a sharp peak at 203 nm when dissolved in methanol ijrti.org and at 291 nm in 1 mol·dm⁻³ sodium hydroxide (B78521) (pH 13.5) researchgate.netmjcce.org.mk.

Validation of these UV methods also adheres to ICH guidelines. Linearity for UV-spectrophotometric methods has been demonstrated over ranges such as 10-50 µg/mL ijrti.org and 10-100 µg/cm³ researchgate.netmjcce.org.mk, with high correlation coefficients (e.g., 0.9979 ijrti.org, 0.9990 researchgate.netmjcce.org.mk). Accuracy, as determined by recovery studies, typically ranges from 98.5% to 102.3% ijrti.org, and precision (RSD) values are often less than 2% ijrti.orgmjcce.org.mkrjptonline.org. LOD and LOQ values for UV-spectrophotometric methods have been reported as 0.480 µg/mL and 1.45 µg/mL, respectively ijrti.org, and 0.892 µg/cm³ and 2.969 µg/cm³, respectively mjcce.org.mk.

| Method Validation Parameter | Typical Range/Value (HPLC) | Typical Range/Value (UV-Spectrophotometry) | Citation |

| Linearity (r²) | >0.999 (e.g., 0.9994-0.9999) | >0.997 (e.g., 0.9979-0.9990) | iieta.orginnovareacademics.inresearchgate.netijrti.orgmjcce.org.mk |

| Precision (%RSD) | <2% (e.g., 0.29-0.33%) | <2% (e.g., 0.01472-1.950%) | semanticscholar.orginnovareacademics.inresearchgate.netijrti.orgmjcce.org.mk |

| Accuracy (%Recovery) | 98-102% (e.g., 99.36-105%) | 98.5-102.3% | iieta.orgingentaconnect.cominnovareacademics.inscholarsresearchlibrary.comresearchgate.netijrti.org |

| LOD | Varies (e.g., 0.46 µg/mL to 6.1658 µg/mL) | Varies (e.g., 0.480 µg/mL to 0.892 µg/cm³) | semanticscholar.orgbepls.cominnovareacademics.inrjptonline.orgijrti.orgmjcce.org.mk |